2-Cyclopropyl-2-methanesulfonylaceticacid
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Overview
Description
2-Cyclopropyl-2-methanesulfonylacetic acid is an organic compound characterized by a cyclopropyl group attached to a methanesulfonylacetic acid moiety. This compound is known for its unique structural features, which include a highly strained cyclopropane ring and a sulfonyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-methanesulfonylacetic acid typically involves the following steps:
Formation of Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of alkenes with carbenes or carbenoids.
Introduction of Methanesulfonyl Group: The methanesulfonyl group can be introduced through the reaction of the cyclopropyl compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 2-Cyclopropyl-2-methanesulfonylacetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-methanesulfonylacetic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropyl-2-methanesulfonylacetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-methanesulfonylacetic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylacetic acid: Similar in structure but lacks the methanesulfonyl group.
Methanesulfonylacetic acid: Similar in structure but lacks the cyclopropyl group.
Uniqueness
2-Cyclopropyl-2-methanesulfonylacetic acid is unique due to the presence of both the cyclopropyl and methanesulfonyl groups, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C6H10O4S |
---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
2-cyclopropyl-2-methylsulfonylacetic acid |
InChI |
InChI=1S/C6H10O4S/c1-11(9,10)5(6(7)8)4-2-3-4/h4-5H,2-3H2,1H3,(H,7,8) |
InChI Key |
ULYOAUQEKKBNJJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(C1CC1)C(=O)O |
Origin of Product |
United States |
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